
Dibenzyl 2-(dibenzylamino)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyl 2-(dibenzylamino)pentanedioate is an organic compound with a complex molecular structure. It contains 56 atoms, including 27 hydrogen atoms, 23 carbon atoms, 1 nitrogen atom, and 5 oxygen atoms . This compound is characterized by its multiple bonds, aromatic rings, and ester and amide functional groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dibenzyl 2-(dibenzylamino)pentanedioate involves several steps. One common method is the reaction of benzaldehyde with ammonia to form dibenzylamine. This reaction is typically carried out at temperatures ranging from 10°C to 100°C and under hydrogen pressure of 1.0-5.0 MPa. Catalysts such as palladium, nickel, ruthenium, osmium, iridium, copper, and tin are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves the use of benzyl chloride and aniline in the presence of iodine as a catalyst. The reaction is carried out under normal pressure, and the byproduct hydrogen chloride is removed through neutralization and washing. The product is then purified through high vacuum distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 2-(dibenzylamino)pentanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or rhodium (Rh) catalysts is often employed.
Substitution: Reagents like benzyl chloride and aniline are used in the presence of iodine as a catalyst.
Major Products Formed
The major products formed from these reactions include dibenzylamine, dibenzyl disulfide, and dibenzyl sulfide .
Wissenschaftliche Forschungsanwendungen
Dibenzyl 2-(dibenzylamino)pentanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of dibenzyl 2-(dibenzylamino)pentanedioate involves its interaction with molecular targets and pathways. The compound undergoes hydrogenation reactions, where the dibenzyl protecting group is removed using palladium hydroxide (Pd(OH)2) as a catalyst under hydrogen pressure. This process yields chiral amino alcohols, which serve as scaffolds for chiral ligands or auxiliaries in asymmetric synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzyl disulfide
- Dibenzyl sulfide
- Bibenzyl
Uniqueness
Dibenzyl 2-(dibenzylamino)pentanedioate is unique due to its complex structure, which includes multiple aromatic rings and ester and amide functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C33H33NO4 |
|---|---|
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
dibenzyl 2-(dibenzylamino)pentanedioate |
InChI |
InChI=1S/C33H33NO4/c35-32(37-25-29-17-9-3-10-18-29)22-21-31(33(36)38-26-30-19-11-4-12-20-30)34(23-27-13-5-1-6-14-27)24-28-15-7-2-8-16-28/h1-20,31H,21-26H2 |
InChI-Schlüssel |
YYCQOYRNOSTTNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-[4-[[[3-[[[[2-(Heptylthio)ethyl]amino]carbonyl]amino]phenyl]sulfonyl]amino]phenyl]hydrazide] 2,2,3,3-Tetrafluoro-butanedioic Acid](/img/structure/B13431115.png)
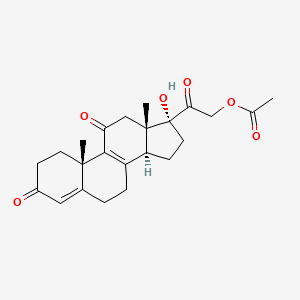
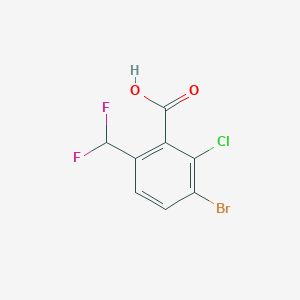
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
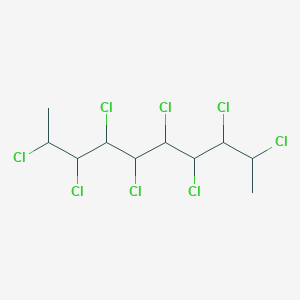

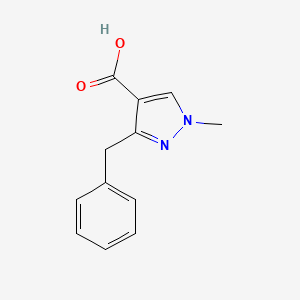


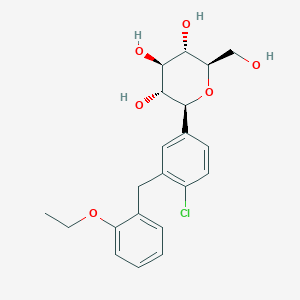
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
